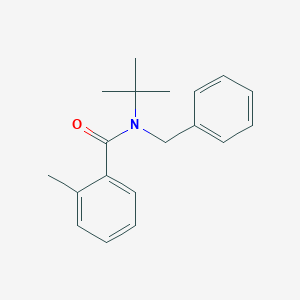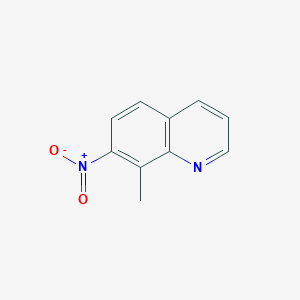
8-甲基-7-硝基喹啉
描述
8-Methyl-7-nitroquinoline, also known as 7-Methyl-8-nitroquinoline, is used as a pharmaceutical intermediate . It has a molecular formula of C10H8N2O2 .
Synthesis Analysis
The synthesis of 8-Methyl-7-nitroquinoline involves a two-step process. The first step involves the synthesis and characterization of 7-methylquinoline using the Skraup methodology. The second step involves a nitration reaction carried out using a mixture of 5- and 7-methylquinoline to selectively obtain pure 7-methyl-8-nitroquinoline .Molecular Structure Analysis
The molecular structure of 8-Methyl-7-nitroquinoline consists of a benzene ring fused with a pyridine moiety. The average mass of the molecule is 188.183 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-Methyl-7-nitroquinoline include a Skraup reaction and a nitration reaction. The Skraup reaction is used to synthesize 7-methylquinoline, and the nitration reaction is used to selectively synthesize 7-methyl-8-nitroquinoline .Physical And Chemical Properties Analysis
8-Methyl-7-nitroquinoline is a solid compound . It has a molecular formula of C10H8N2O2 .科学研究应用
合成和生物应用:8-甲基-7-硝基喹啉被合成用于其在药物化学中的潜力。它被探索用于抗癌、抗肾炎、抗肿瘤、抗炎、镇痛以及作为治疗阿尔茨海默病的药物(Zibaseresht, Amirlou, & Karimi, 2013)。
化学转化:它可以转化为各种衍生物,如8-氨基-7-喹啉甲醛,为进一步的化学应用提供潜力(Riesgo, Jin, & Thummel, 1996)。
抗菌性能:从8-甲基-7-硝基喹啉衍生的新型8-硝基氟喹啉模型已被研究其抗菌性能,显示对革兰氏阳性和革兰氏阴性菌株的有效性(Al-Hiari et al., 2007)。
抗微生物活性:4-烷氧基、4-氨基烷基和4-烷基硫基喹啉衍生物等衍生物已显示出对各种微生物菌株,包括精子杆菌的有希望的活性(Kayirere et al., 1998)。
细胞毒性和代谢激活:研究表明,包括8-甲基-7-硝基喹啉在内的4-烷基氨基-5-硝基喹啉药物在低氧条件下表现出增强的细胞毒性,暗示它们在靶向低氧肿瘤细胞中的潜在用途(Siim, Atwell, & Wilson, 1994)。
荧光化学传感器:8-甲基-7-硝基喹啉衍生物已被用于开发用于检测金属离子如Zn2+和Al3+的荧光化学传感器,表明它们在生物和环境传感应用中的潜力(Ghorai, Pal, Karmakar, & Saha, 2020)。
甲基化:该化合物可以经历甲基化产生单甲基和双(甲基氨基)取代化合物,表明它在有机合成中的多功能性(Woźniak & Grzegożek, 1993)。
致癌性研究:研究表明,一种与之密切相关的化合物8-硝基喹啉在大鼠口服时具有致癌性,暗示这些化合物的潜在毒理学影响(Takahashi et al., 1978)。
腐蚀抑制:与8-甲基-7-硝基喹啉相关的8-羟基喹啉衍生物已被研究作为轻钢的腐蚀抑制剂,暗示工业应用(Rbaa et al., 2019)。
环境分析:该化合物已成为伏安法研究的对象,用于测定其在饮用水和河水等环境样品中的浓度(Rumlová, Barek, & Matysik, 2015)。
属性
IUPAC Name |
8-methyl-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-9(12(13)14)5-4-8-3-2-6-11-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCVXKXBFAYIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291790 | |
| Record name | 8-methyl-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-7-nitroquinoline | |
CAS RN |
168770-38-5 | |
| Record name | 8-methyl-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

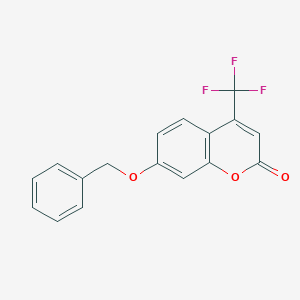
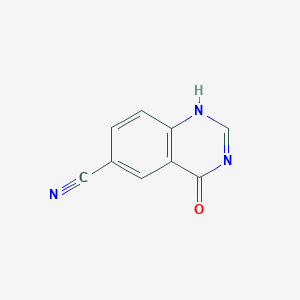
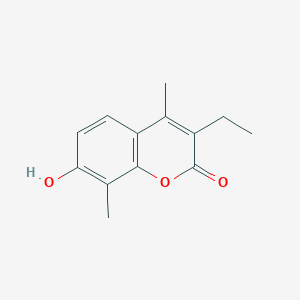
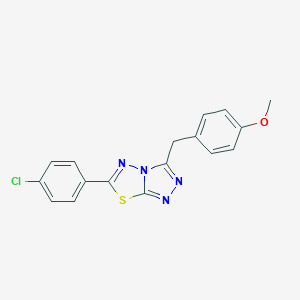
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)

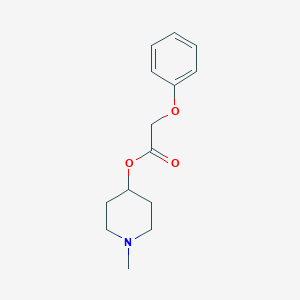
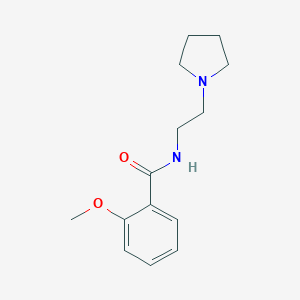
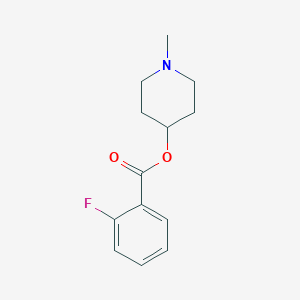
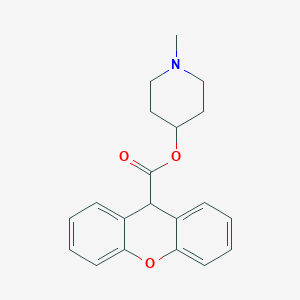
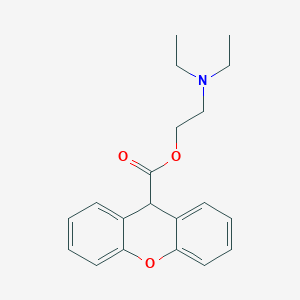
![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)
